
CLK1/2-IN-3
Descripción
Overview of Dual-Specificity Kinases in Cellular Processes
Dual-specificity kinases are a unique class of enzymes capable of phosphorylating their target proteins on both serine/threonine and tyrosine residues. ebi.ac.ukassaygenie.comresearchgate.net This versatility allows them to participate in a wide array of intricate cellular processes, including signal transduction, cell cycle control, and cellular stress responses. assaygenie.comontosight.ai Prominent examples of dual-specificity kinases include the mitogen-activated protein kinase kinases (MAP2Ks or MEKs) and the dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs). assaygenie.commdpi.com Their ability to integrate signals from different pathways makes them critical nodes in cellular regulation.
CLKs themselves are dual-specificity kinases; they have the ability to autophosphorylate on tyrosine residues, while they phosphorylate their external substrates on serine and threonine residues. tocris.comnih.govnih.gov This dual activity is fundamental to their regulatory role in the cell.
The CLK Kinase Family: Isoforms and Evolutionary Conservation
The CLK family is evolutionarily conserved, with members identified in a wide range of eukaryotes, from yeast to humans. nih.govbiorxiv.org This conservation underscores their fundamental biological importance. biorxiv.org In mammals, the family consists of four isoforms: CLK1, CLK2, CLK3, and CLK4. medchemexpress.comgenecards.org These kinases are part of the CMGC group of serine/threonine kinases, which also includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinases (GSKs). mdpi.comnih.gov
The four mammalian CLK isoforms, while sharing a conserved kinase domain, exhibit differences in their N-terminal regions and have distinct as well as overlapping functions. medchemexpress.comfrontiersin.org They are involved in a variety of cellular processes beyond splicing, including the regulation of cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of CLK expression has been linked to various diseases, including cancer. frontiersin.orgnih.gov For instance, CLK1, CLK2, and CLK4 are often overexpressed in several types of cancer. thesgc.org
The catalytic domain of CLKs contains a highly conserved signature motif, "EHLAMMERILG," which has led to them also being referred to as "LAMMER kinases". nih.govthesgc.org This motif is located in the C-terminal lobe of the kinase domain. nih.govresearchgate.net The kinase domain itself is composed of an N-terminal lobe, which is primarily involved in ATP binding, and a C-terminal lobe, which is responsible for substrate binding and catalysis. embl.deproteopedia.org Structural analyses have revealed unique insertions within the CLK kinase domain that distinguish them from other kinase families and are thought to contribute to their specific substrate recognition. nih.gov
CLK1, CLK2, CLK3, and CLK4
Role of CLKs in Pre-mRNA Splicing and Serine/Arginine-Rich (SR) Protein Phosphorylation
The primary and most well-characterized function of CLKs is the regulation of pre-mRNA splicing. tocris.comembopress.org They achieve this by phosphorylating a group of essential splicing factors known as serine/arginine-rich (SR) proteins. patsnap.commedchemexpress.com
The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA and joining exons to produce mature mRNA. frontiersin.org SR proteins are key components of the spliceosome, playing a crucial role in the recognition of splice sites and the assembly of the spliceosomal complex. sci-hub.se CLKs, along with other kinases like SR protein kinases (SRPKs), regulate the activity of SR proteins. plos.orgfrontiersin.org By phosphorylating the RS domain of SR proteins, CLKs influence their subcellular localization, their interactions with RNA, and their ability to recruit other spliceosomal components. mdpi.commolbiolcell.org This phosphorylation is a critical step for the initiation of spliceosome assembly. nih.govpnas.org
The phosphorylation state of SR proteins is tightly regulated and is crucial for their function. oup.comnih.gov Phosphorylation by kinases like CLKs is necessary for SR proteins to be released from nuclear storage sites, known as nuclear speckles, and to be recruited to sites of active transcription and splicing. embopress.orgmolbiolcell.org This process enhances their ability to bind to pre-mRNA and interact with other splicing factors, thereby promoting spliceosome assembly. nih.govpnas.org
Conversely, dephosphorylation is required for the catalytic steps of splicing and for the recycling of SR proteins back to the nuclear speckles. pnas.org Therefore, the dynamic cycle of phosphorylation and dephosphorylation of SR proteins, orchestrated by kinases like CLKs and phosphatases, provides a sophisticated mechanism for the precise regulation of both constitutive and alternative splicing. nih.gov An imbalance in this phosphorylation cycle, either through hypo- or hyperphosphorylation, can lead to splicing inhibition and cellular dysfunction. nih.gov
The Inhibitor: CLK1/2-IN-3
The chemical compound This compound is a potent and selective inhibitor of CLK1 and CLK2. medchemexpress.com It serves as a valuable research tool to investigate the specific roles of these two kinase isoforms in splicing and other cellular processes.
Property | Value | Source |
IUPAC Name | N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide | medkoo.com |
Molecular Formula | C₂₁H₂₁N₅O₂ | medkoo.com |
Molecular Weight | 375.43 g/mol | medkoo.com |
Inhibitory Activity of this compound
This compound demonstrates high potency against CLK1 and CLK2, with significantly lower activity against other related kinases such as SRPKs. medchemexpress.com This selectivity makes it a more precise tool for studying CLK1/2-specific functions compared to pan-CLK inhibitors. medchemexpress.com
Kinase Target | IC₅₀ (nM) | Source |
CLK1 | 1.1 | medchemexpress.com |
CLK2 | 2.1 | medchemexpress.com |
SRPK1 | 130 | medchemexpress.com |
SRPK2 | 260 | medchemexpress.com |
SRPK3 | 260 | medchemexpress.com |
IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
By inhibiting CLK1 and CLK2, this compound leads to a reduction in the phosphorylation of SR proteins. medchemexpress.com This, in turn, alters splicing patterns and can induce cellular effects such as the enlargement of nuclear speckles and the inhibition of cancer cell growth. plos.orgmedchemexpress.com
Regulation of Spliceosome Molecular Machinery
Significance of CLK Dysregulation in Pathobiological Contexts
The precise regulation of alternative splicing by Cdc2-like kinases is vital for normal cellular function, and its disruption is implicated in a variety of human diseases. biorxiv.orgbiorxiv.org Dysregulation of CLK expression or activity can lead to aberrant splicing of numerous genes, contributing to the development and progression of several pathological conditions, most notably cancer and neurodegenerative disorders. patsnap.comkribb.re.kr
In Oncology: Aberrant alternative splicing is a recognized hallmark of cancer. nih.gov Increased levels or activity of CLKs, particularly CLK1 and CLK2, have been observed in various cancers, including breast, colorectal, prostate, and glioblastoma. nih.gov This overexpression can lead to the production of splice variants of key proteins that promote tumor growth, survival, and resistance to therapy. patsnap.comfrontiersin.org For instance, CLK-mediated splicing changes can affect genes involved in cell cycle control, cell growth, and survival pathways. nih.govfrontiersin.org Consequently, inhibiting CLKs has emerged as a promising therapeutic strategy. Pharmacological inhibition of these kinases has been shown to reduce cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth in preclinical models by correcting or altering the splicing of cancer-associated genes. nih.govnih.gov
In Neurodegenerative Disorders: The proper functioning of the nervous system is highly dependent on correct splicing. mdpi.com Aberrant splicing involving proteins such as tau, which is associated with the stability of microtubules in neurons, has been linked to neurodegenerative conditions like Alzheimer's disease and other tauopathies. mdpi.com CLKs are involved in the phosphorylation processes that can lead to this abnormal splicing. mdpi.com Therefore, the dysregulation of CLK activity is considered a contributing factor to the pathophysiology of these diseases. patsnap.comresearchgate.net Research suggests that targeting CLKs could be a viable therapeutic approach to correct aberrant splicing events and potentially slow the progression of neurodegenerative diseases. patsnap.comnih.gov
Other Pathobiological Contexts: Beyond cancer and neurodegeneration, CLK dysregulation has been linked to other conditions. This includes viral infections, such as HIV-1, where CLK1 and CLK2 have been found to have opposing effects on viral replication. mdpi.com The role of CLKs as regulators of splicing also implicates them in genetic diseases where mis-splicing is a primary cause of pathology. kribb.re.krplos.org Furthermore, CLKs have been identified as unique biological thermometers, as their activity is sensitive to minor shifts in physiological temperature, allowing them to modulate gene expression in response to circadian rhythms and temperature changes. biorxiv.orgbiorxiv.org This function is crucial for maintaining homeostasis, and its disruption can contribute to a wide range of diseases. biorxiv.organnualreviews.org
The following table summarizes the key diseases and processes associated with CLK dysregulation:
Pathobiological Context | Associated CLK Isoforms | Key Dysregulated Processes | Therapeutic Implication |
Cancer (Breast, Colorectal, Prostate, Glioblastoma) | CLK1, CLK2 | Alternative splicing of genes related to cell cycle, proliferation, and survival. nih.govfrontiersin.org | Inhibition of CLKs to suppress tumor growth and induce apoptosis. nih.govnih.gov |
Neurodegenerative Disorders (e.g., Alzheimer's Disease) | CLK1 | Aberrant splicing of neuronal proteins like tau. mdpi.comresearchgate.net | Targeting CLKs to correct splicing defects and slow disease progression. patsnap.com |
Viral Infections (e.g., HIV-1) | CLK1, CLK2 | Modulation of viral replication processes. mdpi.com | Potential antiviral target. |
Circadian Rhythm Disruption | CLK1, CLK4 | Altered gene expression in response to body temperature oscillations. unicatt.it | Potential for chronotherapeutics. researchgate.net |
Propiedades
Número CAS |
1005784-60-0 |
---|---|
Fórmula molecular |
C21H21N5O2 |
Peso molecular |
375.43 |
Nombre IUPAC |
N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |
Clave InChI |
HFTFHYOWHGAEGY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CLK1/2-IN-3; CLK1/2 IN 3; CLK1/2IN3; CLK1/2 inhibitor 3; CLK1/2-inhibitor-3; |
Origen del producto |
United States |
Clk1/2-in-3: Characterization As a Chemical Probe for Clk Kinases
Discovery and Inhibitory Profile of CLK1/2-IN-3
This compound, also referred to as Compound 3 (Cpd-3) in the primary literature, is a synthetic small-molecule inhibitor developed through medicinal chemistry optimization programs. vulcanchem.com These programs aimed to create selective inhibitors of the Cdc2-like kinase (CLK) family with more favorable pharmacokinetic properties compared to earlier-generation compounds like TG003. vulcanchem.com A primary goal in the development of this compound was to improve selectivity for CLK1 and CLK2 over related kinases, such as Serine/Arginine-rich Protein Kinases (SRPKs), as well as other kinase families like cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which were often inhibited by previous pan-CLK modulators. vulcanchem.com
This compound demonstrates high potency against its primary targets, CLK1 and CLK2. Biochemical assays have determined its half-maximal inhibitory concentration (IC₅₀) to be 1.1 nM against CLK1 and 2.1 nM against CLK2. vulcanchem.commedchemexpress.comnih.gov This potent, single-digit nanomolar inhibition establishes it as a powerful tool for investigating the functions of these two specific CLK isoforms.
While highly potent against CLK1 and CLK2, this compound also exhibits inhibitory activity against the related SRPK family, which shares substrate classes with CLKs. However, this inhibition is significantly less potent. The reported IC₅₀ values for this compound against SRPK1, SRPK2, and SRPK3 are 130 nM, 260 nM, and 260 nM, respectively. vulcanchem.commedchemexpress.comnih.govmedchemexpress.com This results in a selectivity ratio of over 100-fold for CLK1/2 compared to the SRPK kinases, allowing for the preferential study of CLK-driven pathways at appropriate concentrations. vulcanchem.com
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. CLK1) |
---|---|---|
CLK1 | 1.1 | 1.0 |
CLK2 | 2.1 | 1.9 |
SRPK1 | 130 | 118 |
SRPK2 | 260 | 236 |
SRPK3 | 260 | 236 |
Data sourced from multiple references. vulcanchem.commedchemexpress.comnih.gov
The selectivity profile of this compound distinguishes it from other known CLK inhibitors.
SM08502 : This clinical-stage inhibitor (Phase I for solid tumors) targets CLK2 (IC₅₀ = 2 nM) and CLK3 (IC₅₀ = 22 nM) but notably lacks activity against CLK1. vulcanchem.com
TG003 : An earlier tool compound, TG003, selectively inhibits CLK1 and CLK4 with IC₅₀ values of 20 nM and 15 nM, respectively, differing from the CLK1/CLK2 selectivity of this compound. nih.govmedchemexpress.com
MU1210 : This compound inhibits CLK1, CLK2, and CLK4 with nanomolar potency but also demonstrates significant off-target activity against DYRK1A, which can complicate the interpretation of its effects in certain biological contexts. vulcanchem.commedchemexpress.com
T3-CLK : This earlier generation modulator displayed overlapping activity against CDKs and MAPKs, limiting its specific use for studying CLK-mediated biology. vulcanchem.com
Compound | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | Key Off-Targets / Other Targets |
---|---|---|---|
This compound | 1.1 | 2.1 | SRPK1, SRPK2, SRPK3 |
SM08502 | >1000 | 2 | CLK3, SRPK1 |
MU1210 | 8 | 20 | CLK4, DYRK1A, CDK2 |
TG003 | 20 | >3000 | CLK4 |
Data sourced from multiple references. vulcanchem.commedchemexpress.comacs.org
Inhibition Profile Against Related Kinases (SRPK1, SRPK2, SRPK3)
Mechanistic Characterization of this compound Inhibition
This compound functions as an ATP-competitive inhibitor. vulcanchem.com This mechanism is common for kinase inhibitors and involves the compound binding to the ATP-binding pocket within the kinase domain. nih.gov By occupying this site, the inhibitor prevents the natural substrate, ATP, from binding. This action blocks the transfer of the γ-phosphate group from ATP to the kinase's protein substrates, thereby inhibiting the enzyme's catalytic function. nih.govashpublications.org The inhibitor's structure typically includes aromatic heterocycles that fit into the pocket, mimicking the adenine ring of ATP and forming interactions with key residues. nih.gov
Achieving selectivity among kinase family members is a significant challenge due to the high degree of conservation in the ATP-binding pocket. researchgate.net The CLK family is no exception, with members sharing very similar structural features in their kinase domains. nih.gov However, subtle differences in amino acid residues within and near the active site allow for the development of selective inhibitors.
The specificity of inhibitors like this compound is determined by interactions with specific features of the CLK active site:
Hinge Region Interaction : ATP-competitive inhibitors anchor themselves within the active site by forming hydrogen bonds with the main chain atoms of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. nih.govacs.org For example, the CLK2 inhibitor T-025 was shown to interact with hinge residues Glu244 and Leu246. embopress.org
DFG-1 Residue Variation : A key variation within the CLK family is at the DFG-1 position (the first residue of the highly conserved DFG motif). CLK1, CLK2, and CLK4 possess a valine residue at this position, whereas CLK3 has a smaller alanine. acs.org This size difference in the "back pocket" of the active site influences the binding affinity and conformation of inhibitors, providing a basis for selectivity between CLK1/2/4 and CLK3. acs.org
CLK-Specific Structural Elements : CLK kinases possess unique structural inserts that differentiate them from other kinase families. One such feature is a β7/8-hairpin insert that renders substrate docking grooves, present in kinases like MAPKs, inaccessible. nih.gov This structural distinction contributes to the substrate specificity of CLKs and can be exploited for designing selective inhibitors.
ATP-Competitive Inhibition Mechanisms
Utility of this compound in Investigating CLK Biology
The chemical probe this compound serves as a valuable tool for dissecting the complex biological roles of CDC-like kinases (CLKs), particularly CLK1 and CLK2. These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins. thesgc.orgthesgc.orgmdpi.com The dysregulation of CLK activity is implicated in numerous diseases, including various cancers, making specific inhibitors like this compound essential for both fundamental research and therapeutic exploration. researchgate.netnih.govoncotarget.com
The utility of this compound stems from its potent and selective inhibition of CLK1 and CLK2. medchemexpress.comtargetmol.com This allows researchers to probe the specific consequences of blocking these two isoforms. A primary application of this compound is in studying the regulation of the spliceosome. thesgc.orgthesgc.org By inhibiting CLK1 and CLK2, this compound leads to a significant reduction in the phosphorylation of endogenous SR proteins. medchemexpress.comvulcanchem.com This alteration in phosphorylation status is a key mechanistic effect, as it can change the localization and function of SR proteins, thereby modulating spliceosome assembly and alternative splicing events. thesgc.orgvulcanchem.com
Research findings have demonstrated the specific molecular consequences of this compound activity in cellular models. In MDA-MB-468 breast cancer cells, treatment with this compound at a concentration of 5 μM markedly reduces the levels of phosphorylated SR proteins. medchemexpress.comvulcanchem.com This inhibition of SR protein phosphorylation leads to observable changes in cellular structures, specifically a significant enlargement of nuclear speckles, which are storage and assembly sites for splicing factors. targetmol.comvulcanchem.com
Furthermore, this compound has been utilized to investigate the downstream effects of CLK inhibition on gene expression. A notable finding is its ability to induce selective splicing of S6K (Ribosomal protein S6 kinase) pre-mRNA. medchemexpress.comtargetmol.com In MDA-MB-468 cells, exposure to this compound was shown to increase the expression of S6K mRNAs. medchemexpress.comvulcanchem.com The modulation of splicing by inhibiting CLKs is a critical area of investigation, as aberrant splicing is a hallmark of many cancers. thesgc.orgoncotarget.com
The compound's effects on cell viability have also been a key area of study. This compound demonstrates anti-proliferative activity across a range of cancer cell lines, providing a method to explore the role of CLK1/2 in cancer cell growth and survival. medchemexpress.com This makes it a useful chemical tool for identifying cancers that may be vulnerable to CLK inhibition. oncotarget.comaacrjournals.org
Table 1: Inhibitory Activity of this compound Against Target Kinases
Kinase | IC₅₀ (nM) |
---|---|
CLK1 | 1.1 medchemexpress.comvulcanchem.com |
CLK2 | 2.1 medchemexpress.comvulcanchem.com |
SRPK1 | 130 medchemexpress.comvulcanchem.com |
SRPK2 | 260 medchemexpress.comvulcanchem.com |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell Line | Cancer Type | GI₅₀ (μM) |
---|---|---|
MDA-MB-468 | Breast Cancer | 3.4 medchemexpress.com |
A549 | Lung Cancer | 2.6 medchemexpress.com |
COLO205 | Colon Cancer | 2.1 medchemexpress.com |
HCT-116 | Colon Cancer | 2.5 medchemexpress.com |
NCI-H23 | Lung Cancer | 2.2 medchemexpress.com |
SW620 | Colon Cancer | 2.9 medchemexpress.com |
Molecular Mechanisms of Clk1/2-in-3 Action on Cellular Processes
Modulation of Pre-mRNA Splicing by CLK1/2-IN-3
The primary mechanism of action of this compound is the modulation of pre-mRNA splicing through its inhibition of CLK1 and CLK2. embopress.org These kinases play a crucial role in phosphorylating serine- and arginine-rich (SR) proteins, which are key regulators of splicing. embopress.org By inhibiting CLK1 and CLK2, this compound disrupts the normal phosphorylation cycle of SR proteins, leading to significant alterations in splicing patterns.
Nuclear speckles are dynamic subnuclear structures that are enriched in pre-mRNA splicing factors, including SR proteins. nih.gov The phosphorylation state of SR proteins, regulated by kinases like CLK1, influences the integrity and organization of these speckles. elifesciences.orgnih.gov Overexpression of active CLK1 leads to the dispersion of SR proteins from nuclear speckles. mdpi.com
Treatment of cells with this compound induces a characteristic enlargement of nuclear speckles. targetmol.comresearchgate.net This morphological change is a hallmark of splicing machinery inhibition and is consistent with the effects observed with kinase-dead mutants of CLKs. researchgate.net The enlargement of these structures reflects the altered localization and activity of splicing factors resulting from the inhibition of CLK1/2. targetmol.com
A notable consequence of this compound treatment is the altered splicing of the ribosomal protein S6 kinase (S6K) pre-mRNA. researchgate.netnih.gov Inhibition of CLK1/2 by this compound leads to the generation of multiple novel S6K mRNA isoforms through mechanisms of "intron-inclusion" and "exon-skipping". researchgate.net
Specifically, in MDA-MB-468 cells, treatment with this compound at concentrations between 1.1 and 3.3 μM for 72 hours results in an increased expression of these alternatively spliced S6K mRNAs. targetmol.commedchemexpress.com Quantitative analysis has shown that the induction of the exon 7-skipped form of S6K pre-mRNA occurs at lower concentrations with this compound compared to less selective inhibitors. researchgate.net This indicates that the inhibition of CLK1 and CLK2 is a primary driver of these splicing alterations. nih.gov The expression level of these skipped transcripts has been shown to correlate with the growth-inhibitory activity of the compound. researchgate.net
This compound significantly reduces the endogenous phosphorylation levels of SR proteins. targetmol.commedchemexpress.com In MDA-MB-468 cells, treatment with 5 μM of this compound leads to a notable decrease in phosphorylated SR proteins. targetmol.commedchemexpress.com This effect is consistent with the compound's inhibitory action on CLK1 and CLK2, which are responsible for phosphorylating these substrates. nih.gov The reduction in SR protein phosphorylation is a key event that precedes and directly causes the observed alterations in pre-mRNA splicing and nuclear speckle morphology. researchgate.net
The phosphorylation of SR proteins by CLKs is a critical signal for their localization within the nucleus. embopress.org Phosphorylation facilitates the release of SR proteins from nuclear speckles, allowing them to participate in the formation of the spliceosome at sites of active transcription. embopress.org By inhibiting CLK1 and CLK2, this compound disrupts this process. The resulting hypo-phosphorylated SR proteins are retained within the enlarged nuclear speckles, altering their normal dynamic exchange with the nucleoplasm. nih.govnih.gov This sequestration of essential splicing factors contributes to the global changes in pre-mRNA splicing observed upon treatment with the inhibitor.
Impact on Endogenous Phosphorylation Levels of SR Proteins
This compound Influence on Kinase Substrate Phosphorylation
The primary substrates of CLK1 and CLK2 that are affected by this compound are the SR proteins. nih.gov The inhibition of their phosphorylation is the central event through which the compound exerts its effects on downstream cellular processes.
CLK1 is known to phosphorylate several SR proteins, including Serine/Arginine-Rich Splicing Factor 1 (SRSF1) and Serine/Arginine-Rich Splicing Factor 3 (SRSF3). uniprot.org Research has demonstrated that this compound treatment leads to a decrease in the phosphorylation of SRSF1. nih.gov The phosphorylation of SRSF1 is particularly controlled by CLK in MDA-MB-468 cells. nih.gov The ability of this compound to inhibit the phosphorylation of these specific SR proteins directly underlies its capacity to modulate pre-mRNA splicing. nih.gov
Table 1: Kinase Inhibitory Activity of this compound
Kinase | IC₅₀ (nM) |
---|---|
CLK1 | 1.1 |
CLK2 | 2.1 |
SRPK1 | 130 |
SRPK2 | 260 |
SRPK3 | 260 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data sourced from medchemexpress.com.
Activation of Protein-Tyrosine Phosphatase PTP-1B by CLK1 and CLK2
Protein-tyrosine phosphatase 1B (PTP-1B) is a critical regulator of intracellular signaling, and its activity is modulated by phosphorylation. nih.govresearchgate.net Research has identified PTP-1B as a direct substrate for both CLK1 and CLK2. nih.govresearchgate.netmdpi.com These kinases phosphorylate PTP-1B, leading to a significant increase in its enzymatic activity. nih.govnih.gov
Key Research Findings:
Phosphorylation Site: CLK1 and CLK2 phosphorylate PTP-1B specifically at the Serine 50 (Ser50) residue. nih.govwikigenes.org This phosphorylation event is directly responsible for the subsequent activation of the phosphatase. nih.gov
Magnitude of Activation: In vitro studies have shown that phosphorylation of PTP-1B by CLK1 or CLK2 can activate its phosphatase activity by approximately 3- to 5-fold. nih.govresearchgate.netsigmaaldrich.com When CLK1 or CLK2 were co-expressed with PTP-1B in HEK 293 cells, a 2-fold stimulation of PTP-1B's phosphatase activity was observed in vivo. nih.govresearchgate.netwikigenes.org
Substrate Generality: This activation mechanism appears to be conserved, as CLK1 and CLK2 were also shown to phosphorylate and activate YPTP1, the Saccharomyces cerevisiae analog of PTP-1B. nih.govwikigenes.org
The inhibition of CLK1 and CLK2 by compounds like this compound would be expected to prevent this phosphorylation-dependent activation of PTP-1B, thereby altering the signaling pathways that PTP-1B regulates.
Kinase | Target Protein | Phosphorylation Site | Effect on Target Activity | Activation Fold (in vitro) | Activation Fold (in vivo) |
CLK1 | PTP-1B | Ser50 | Activation | ~3-5x nih.govresearchgate.net | ~2x nih.govresearchgate.net |
CLK2 | PTP-1B | Ser50 | Activation | ~3-5x nih.govresearchgate.net | ~2x nih.govresearchgate.net |
Regulation of KKT2 Phosphorylation by CLK1 in Trypanosomatids
In trypanosomatids, a group of parasitic protozoa including the causative agent of African sleeping sickness, Trypanosoma brucei, the kinetochore—a protein complex essential for chromosome segregation during cell division—is composed of highly divergent proteins compared to yeast and mammals. nih.govresearchgate.net This unique kinetochore includes several protein kinases, such as CLK1 (also known as KKT10 in these organisms). nih.govplos.org
Key Research Findings:
CLK1-KKT2 Signaling Pathway: Research has uncovered a novel signaling pathway where CLK1 directly regulates the function of another kinetochore protein kinase, KKT2. nih.govresearchgate.net CLK1 phosphorylates KKT2, and this event is crucial for the proper assembly of the inner kinetochore and subsequent cell cycle progression. nih.govplos.orgnih.gov
Specific Phosphorylation Site: CLK1-mediated phosphorylation of KKT2 occurs at the Serine 508 (S508) residue. nih.govplos.orgnih.gov The phosphorylation of this specific site is essential for KKT2's function. nih.govplos.org
Functional Consequences: Chemical inhibition of CLK1 in T. brucei impairs the recruitment of inner kinetochore components, compromises the cell cycle, and ultimately leads to the parasite's death. nih.govresearchgate.netnih.gov This highlights the CLK1-KKT2 pathway as a potential therapeutic target against trypanosomatid infections. researchgate.net The signaling cascade is likely conserved across different trypanosomatids.
By targeting CLK1, inhibitors prevent the essential phosphorylation of KKT2, disrupting a process vital for the parasite's survival.
Intracellular Signaling Network Perturbations by this compound
By inhibiting the primary function of CLK1 and CLK2 in regulating pre-mRNA splicing, this compound causes significant downstream perturbations in various intracellular signaling networks that are dependent on correctly spliced protein isoforms.
Crosstalk with PI3K/AKT/mTOR Pathway in Autophagy Induction
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it acts as a key negative regulator of autophagy. nih.govnih.govmedsci.org Inhibition of this pathway is a known mechanism for inducing autophagy. nih.govoncotarget.com CLK1/2 and their inhibition by this compound have a complex interplay with this network.
Key Research Findings:
Links between CLK and AKT/mTOR: CLK1 can be phosphorylated by AKT2, and AKT can stabilize CLK2, indicating a direct regulatory relationship. mdpi.com Furthermore, CLK1 has been shown to cooperate with AKT to promote the initiation of intrahepatic cholangiocarcinoma. nih.gov In some contexts, depletion of CLK1 can lead to an upregulation of PI3K/AKT/mTOR pathway gene expression. biorxiv.org
Splicing-Mediated Regulation: A primary mechanism by which this compound perturbs this pathway is through the regulation of alternative splicing. The inhibitor was found to increase the expression of specific S6K (Ribosomal protein S6 kinase) mRNAs in MDA-MB-468 cells. medchemexpress.comtargetmol.com S6K is a major downstream effector of the mTOR complex 1 (mTORC1). By altering the splicing and expression of S6K pre-mRNA, this compound directly interferes with the output of the mTOR signaling cascade, which in turn modulates autophagy. medchemexpress.comtargetmol.com
Modulation of Hippo/YAP Signaling
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. mdpi.com Its main downstream effectors are the transcriptional co-activators YAP and TAZ. mdpi.com When the pathway is inactive, YAP translocates to the nucleus and promotes the transcription of genes involved in cell growth. elifesciences.org
Key Research Findings:
CLK1 as a YAP Activator: In the context of intrahepatic cholangiocarcinoma, CLK1 has been identified as a driver of tumor development through the activation of YAP. nih.govaacrjournals.orgresearchgate.net High expression of CLK1 correlates with the activation of the Hippo-YAP signaling pathway and an upregulation of YAP's downstream target genes. nih.govaacrjournals.org
Splicing of Hippo Pathway Components: Pharmacological inhibition of CLK2 has been shown to activate YAP by inducing the alternative splicing of AMOTL2, a protein in the Hippo pathway. elifesciences.org The resulting AMOTL2 isoform can no longer effectively sequester YAP at the plasma membrane, leading to its activation. elifesciences.org
Mediators of Crosstalk: The protein WWC2 has been identified as a potential mediator of the signaling cascade between CLK1 and YAP. nih.govaacrjournals.org
Therefore, the inhibition of CLK1 and CLK2 by this compound is expected to modulate Hippo/YAP signaling, primarily by altering the alternative splicing of key pathway components like AMOTL2, thereby affecting cell proliferation and survival. elifesciences.org
Interplay with Wnt and MAPK Signaling Pathways
The Wnt and Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cascades that control cell fate, proliferation, and migration. biorxiv.orgwikipedia.orggenome.jp CLK1 and CLK2 influence these pathways, largely through their control of alternative splicing.
Key Research Findings:
Wnt Pathway: CLKs can modulate the alternative splicing of genes that are key components of the Wnt signaling pathway. nih.gov For instance, the inhibition of CLK with the compound CC-671 was shown to alter the splicing of USP14, which is a positive regulator of Wnt signaling. aacrjournals.org This demonstrates a direct mechanism by which CLK inhibition can impact Wnt pathway output.
MAPK Pathway: Aberrant splicing has been identified as a mechanism for activating the RAS/MAPK pathway in pediatric high-grade gliomas. biorxiv.org There is also evidence of crosstalk where inhibition of the PI3K/AKT pathway can lead to a compensatory activation of the MAPK pathway. oncotarget.com Given that CLK inhibitors affect a wide range of splicing events, it is plausible that they influence the expression of MAPK pathway component isoforms, thereby modulating pathway activity.
Inhibition of CLK1 and CLK2 with this compound can thus be expected to interfere with the normal function of both the Wnt and MAPK signaling pathways by altering the splicing landscape of their constituent genes.
Cellular and Preclinical Biological Impact of Clk1/2-in-3
Antiproliferative Activities of CLK1/2-IN-3 in In Vitro Models
This compound demonstrates significant antiproliferative effects across a variety of cancer cell types in laboratory settings. This activity is fundamentally linked to its role as a kinase inhibitor that disrupts the normal processing of RNA.
This compound exhibits potent, broad-spectrum growth-inhibitory activity against numerous human cancer cell lines. medchemexpress.com Studies have documented its efficacy in cell lines derived from various cancer types, including breast, lung, and colon cancers. The concentration required to inhibit cell growth by 50% (GI₅₀) is consistently in the low micromolar range, highlighting its potency. medchemexpress.comnih.gov For instance, treatment with this compound resulted in GI₅₀ values of 3.4 µM in the MDA-MB-468 breast cancer cell line and 2.1 µM in the COLO205 colon cancer cell line. medchemexpress.com This wide-ranging activity suggests that the cellular mechanisms targeted by this compound are crucial for the proliferation of many different types of cancer cells. embopress.org The sensitivity to CLK inhibition has been statistically associated with the expression level of CLK2 in solid cancer cell lines. embopress.org
Table 1: Antiproliferative Activity (GI₅₀) of this compound in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
Cell Line | Cancer Type | GI₅₀ (µM) |
---|---|---|
MDA-MB-468 | Breast | 3.4 |
A549 | Lung | 2.6 |
NCI-H23 | Lung | 2.5 |
COLO205 | Colon | 2.1 |
HCT-116 | Colon | 2.5 |
SW620 | Colon | 2.9 |
COLO320DM | Colon | 1.5 |
Data sourced from MedchemExpress and PLOS One. medchemexpress.comnih.gov
The primary mechanism through which this compound inhibits cell growth is by altering pre-mRNA splicing. nih.gov CLK kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the proper recognition of splice sites on pre-mRNA. embopress.org By inhibiting CLK1 and CLK2, this compound reduces the phosphorylation of these SR proteins. medchemexpress.com This leads to errors in the splicing process, particularly a type of mis-splicing called exon skipping. nih.govembopress.org
A key finding is the ability of this compound to induce alternative splicing of the pre-mRNA for S6K, a protein involved in cell growth and survival. targetmol.comnih.gov This induced mis-splicing generates non-functional S6K transcripts, leading to a decrease in the functional protein and subsequent inhibition of cell growth. targetmol.comnih.gov Research has established a significant correlation between the extent of this splicing alteration and the growth-inhibitory activity (GI₅₀ values) of the compound across multiple cancer cell lines. nih.gov This demonstrates that the antiproliferative effect of this compound is directly tied to its ability to disrupt the normal splicing machinery within the cell. nih.gov
Broad-Spectrum Growth Inhibition Across Diverse Cancer Cell Lines
Regulation of Cell Cycle Progression by this compound
CLK kinases are integral to the regulation of the cell cycle. By inhibiting CLK1 and CLK2, this compound can disrupt the normal progression of cells through the various phases of division, contributing to its anticancer effects.
Inhibition of CLK2 has been shown to arrest the cell cycle at the G1 and S checkpoints. nih.govoncotarget.com This occurs through a specific signaling pathway involving the Forkhead box O3a (FOXO3a) transcription factor and the cell cycle inhibitor protein p27. nih.govoncotarget.com Research in glioblastoma models has shown that depletion of CLK2 leads to reduced phosphorylation of AKT, a key signaling protein. oncotarget.com This, in turn, decreases the phosphorylation of FOXO3a. nih.govoncotarget.com
When FOXO3a is not phosphorylated, it moves into the cell nucleus and activates the transcription of target genes, including the gene for p27. nih.govoncotarget.comwjgnet.com The p27 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are engines that drive the cell cycle forward. cellphysiolbiochem.com Increased levels of p27 effectively put the brakes on cell cycle progression, specifically halting the transition from the G1 to the S phase. oncotarget.comwjgnet.com Therefore, by inhibiting CLK2, this compound can trigger this cascade, leading to cell cycle arrest and reduced proliferation. nih.govoncotarget.com
CLK1 plays a distinct but equally important role later in the cell cycle, particularly during the G2/M phase, where the cell prepares for and undergoes division. nih.gov The abundance of the CLK1 protein naturally fluctuates, reaching its peak during the G2/M phase. nih.govnih.gov This timing indicates its critical function in controlling events at this stage. nih.gov
CLK2 Regulation of Cell Cycle via FOXO3a/p27 Axis
This compound Effects on Cellular Homeostasis and Disease Models
The influence of this compound extends beyond direct cell cycle control to broader aspects of cellular health and disease. By targeting CLK1 and CLK2, the compound affects fundamental processes that maintain cellular balance. The primary effect is the widespread alteration of pre-mRNA splicing, which impacts the expression of numerous proteins essential for cell survival and function. nih.gov This can lead to the enlargement of nuclear speckles, which are storage sites for splicing factors. targetmol.com
In disease models, the inhibition of CLK kinases has shown significant therapeutic potential. In glioblastoma, targeting CLK2 has been identified as a critical strategy for controlling tumor cell survival and proliferation. nih.govoncotarget.com Beyond oncology, CLK kinase activity is relevant to other conditions. Aberrant splicing of the tau protein is associated with neurodegenerative disorders, suggesting a potential role for CLK inhibitors in this area. nih.gov Furthermore, CLK1 inhibition has been found to improve insulin sensitivity and ameliorate diet-induced obesity in preclinical models by modulating the CLK1-THRAP3-PPARγ signaling axis, which controls energy expenditure. frontiersin.org These findings highlight that the impact of inhibiting CLK1 and CLK2 with compounds like this compound has broad implications for cellular function and the treatment of various diseases.
Autophagy Induction in Cellular Systems
Inhibition of CLK1 has been identified as a mechanism to efficiently induce autophagy, a cellular process for degrading and recycling cellular components, which is crucial for cellular homeostasis. nih.gov this compound, also referred to as compound 10ad or compound [I] in some studies, is a potent inducer of autophagy in vitro. medchemexpress.combioworld.com
Research has shown that this compound treatment can induce autophagy across various cell lines, including HeLa (human cervical cancer cells), BNL CL.2 (mouse embryonic liver cells), and HCT 116 (human colorectal cancer cells). medchemexpress.com The induction of autophagy is characterized by several key molecular changes. Treatment with the inhibitor leads to a dose-dependent and time-dependent increase in the expression level of Microtubule-associated protein 1A/1B-light chain 3-II (LC3II) and a corresponding increase in the ratio of LC3II to LC3I, which is a sensitive indicator of autophagy activation. medchemexpress.comnih.gov Furthermore, this compound stimulates the degradation of SQSTM1/p62, a protein that is itself degraded by autophagy, providing further evidence of enhanced autolysosome activity. medchemexpress.com The underlying mechanism is suggested to involve the activation of the mTOR/PI3K pathway. mdpi.com
Cell Line | Observed Effect | Key Marker Modulation | Reference |
---|---|---|---|
HeLa, BNL CL.2, HCT 116 | Autophagy Induction | Increased LC3II/LC3I ratio, Degradation of SQSTM1/p62 | medchemexpress.com |
SKOV-3 | Induction of Autophagy and Autophagic Flux | Elevated LC3II expression | nih.gov |
Preclinical Assessment in Acute Liver Injury Models
Acute liver injury (ALI) is a severe condition with high mortality, often caused by drug-induced hepatotoxicity. frontiersin.orgnih.gov Autophagy induction is being explored as a therapeutic strategy for ALI. nih.gov Given its ability to induce autophagy, this compound has been evaluated in preclinical models of ALI.
In a mouse model of ALI induced by acetaminophen (APAP), a common cause of drug-induced liver failure, this compound demonstrated significant hepatoprotective effects. medchemexpress.comnih.govbioworld.com Treatment with the inhibitor was shown to suppress the severe liver damage caused by APAP without causing apparent liver cell death on its own. medchemexpress.combioworld.com The protective effect is further evidenced by a significant decrease in the serum levels of key liver damage markers, alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov These findings highlight the potential of this compound as a promising agent for treating autophagy-related conditions such as acute liver injury. nih.govbioworld.com
Model | Key Findings | Biochemical Markers | Reference |
---|---|---|---|
APAP-Induced Liver Injury Mouse Model | Significant hepatoprotective effects; Suppression of acute liver injury | Decreased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels | nih.govbioworld.comnih.gov |
This compound Impact on Migration and Invasion in Malignancy Models
The role of CLK1 in cancer progression is an area of active investigation. CLK1 can phosphorylate splicing factors like Serine/Arginine-Rich Splicing Factor 2 (SRSF2) and Splicing Factor 45 (SPF45), which are involved in processes that regulate cell proliferation, migration, and invasion. nih.govoup.com Inhibition of CLK1 has been shown to suppress these malignant phenotypes in various cancer models. nih.govaacrjournals.org
In models of intrahepatic cholangiocarcinoma (ICC), chemical inhibition of CLK1 led to reduced cell proliferation, migration, and invasion. aacrjournals.org Similarly, in gastric cancer cells, inhibiting CLK1 with the compound TG003 suppressed cell proliferation and invasion. researchgate.net The mechanism is linked to the regulation of SPF45; CLK1 phosphorylates and stabilizes SPF45, and overexpression of SPF45 promotes cell migration and invasion in ovarian cancer cells. oup.com Conversely, inhibiting CLK1 leads to the degradation of SPF45 in a proteasome-dependent manner, thereby inhibiting the malignant phenotype. nih.govoup.com As a potent CLK1/2 inhibitor, this compound is implicated to have a similar impact on reducing cancer cell migration and invasion by modulating these pathways.
Implications of this compound in Viral Replication and Host-Pathogen Interactions
Host-directed therapies, which target cellular factors essential for pathogen replication, represent an innovative strategy to combat infectious diseases, potentially reducing the emergence of drug-resistant strains. nih.gov CLK1 has been identified as a critical host factor for the replication of several viruses, making it an attractive target for broad-spectrum antiviral development. huji.ac.ileuropa.eu
Modulation of Influenza A Virus Replication
Influenza A virus, a pathogen of significant global health concern, relies on the host cell's machinery for its replication. europa.eu Genome-wide screens have identified CLK1 as an essential host factor for influenza A virus replication. nih.govresearchgate.net CLK1 plays a crucial role in the alternative splicing of viral messenger RNA (mRNA), specifically regulating the splicing of the M1 pre-mRNA to produce the M2 protein, which is vital for the virus. nih.gov
Studies have shown that the knockdown of CLK1 in lung epithelial cells (A549) significantly reduces the replication of the influenza A/WSN/33 virus. nih.govresearchgate.net Furthermore, CLK1 knockout mice infected with influenza A virus showed lower levels of viral replication compared to wild-type mice. nih.gov Consequently, small molecule inhibitors targeting CLK1, such as TG003 and KH-CB19, have been shown to effectively inhibit influenza A virus replication in cell culture. nih.govnih.gov These findings strongly suggest that as a potent CLK1 inhibitor, this compound could modulate influenza A virus replication by disrupting the essential splicing of its viral transcripts. nih.gov
Influence on HIV-1 Virus Replication
The replication of Human Immunodeficiency Virus-1 (HIV-1) is intricately dependent on the host cell's RNA processing machinery, including SR kinases like the CLKs. nih.govasm.org However, the roles of different CLK isoforms in HIV-1 replication are complex and distinct. researchgate.net
Research indicates that CLK2 is required to promote viral gene expression post-transcription initiation. researchgate.net In contrast, CLK1 appears to act as a suppressor of transcription from the HIV-1 promoter. nih.govresearchgate.net Depleting CLK1 levels has been shown to increase viral gene expression, while depleting CLK2 dramatically suppresses it. nih.gov Interestingly, certain small molecule inhibitors that target both CLK1 and CLK2, such as specific pyrazolo[1,5-b]pyridazine derivatives, have been found to effectively suppress HIV-1 replication. nih.gov This suggests that the dual inhibition of CLK1 and CLK2, a characteristic of this compound, may be a viable strategy to inhibit HIV-1 gene expression and replication. medchemexpress.comnih.gov The inhibitor Harmine was also found to suppress HIV-1 replication, an effect associated with an increase in CLK1 and a reduction in CLK2 protein levels. asm.org
CLK1 as a Potential Drug Target in Trypanosomatid Parasitic Protozoa
Trypanosomatid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species, are responsible for neglected tropical diseases like Human African Trypanosomiasis, Chagas disease, and leishmaniasis. nih.gov There is an urgent need for new therapies for these diseases. nih.gov Research has highlighted the parasite's CLK1 (also known as KKT10) as a promising and unique drug target. biorxiv.orgresearchgate.net
CLK1 is an essential protein kinase involved in the assembly and function of the kinetochore, a structure critical for chromosome segregation during cell division in these parasites. nih.govresearchgate.net Chemical inhibition of the parasite's CLK1 with specific compounds, such as the amidobenzimidazole AB1, impairs kinetochore function, disrupts the cell cycle, and ultimately leads to parasite death. nih.govrcsb.org A key advantage of targeting the parasite's CLK1 is the potential for selectivity. The inhibitor AB1 binds irreversibly to a cysteine residue (Cys215) in the ATP-binding pocket of the parasite's CLK1, a residue that is absent in human CLK1, which could allow for targeted therapy with fewer side effects. nih.govresearchgate.netrcsb.org This validates CLK1 as a high-value drug target for developing new treatments against these parasitic diseases. biorxiv.org
This compound in Non-Oncological Disease Contexts
The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. nih.govnih.govnih.gov Dysregulation of this process has been implicated in a variety of human diseases, including neurodegenerative disorders and metabolic conditions. nih.govnih.govresearchgate.netresearchgate.net The compound this compound, also known as Cpd-3, has been identified as a potent and selective inhibitor of CLK1 and CLK2. nih.govtargetmol.com While its effects have been primarily documented in the context of oncology, the foundational role of its targets in other pathologies suggests a broader therapeutic potential. nih.gov
This compound demonstrates high selectivity for CLK1 and CLK2, with reported IC50 values of 1.1 nM and 2.1 nM, respectively. researchgate.nettargetmol.com It also exhibits inhibitory activity against SRPK1, SRPK2, and SRPK3, though at higher concentrations. targetmol.com Mechanistically, treatment with this compound leads to a significant reduction in the phosphorylation of endogenous SR proteins, causing characteristic changes in subcellular structures known as nuclear speckles. nih.govtargetmol.com This modulation of the splicing machinery alters the processing of pre-mRNAs for specific genes. nih.gov
Table 1: Kinase Inhibition Profile of this compound
Target Kinase | IC50 (nM) |
CLK1 | 1.1 |
CLK2 | 2.1 |
SRPK1 | 130 |
SRPK2 | 260 |
SRPK3 | 260 |
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound against target kinases. Data sourced from targetmol.com.
Modulation of Alternative Splicing in Neurodegenerative Disease Models (e.g., Tauopathies)
Aberrant alternative splicing of the microtubule-associated protein tau (MAPT) pre-mRNA, particularly involving exon 10, is a central pathological feature of several neurodegenerative diseases, collectively known as tauopathies, which include a form of frontotemporal dementia and Alzheimer's disease. nih.govresearchgate.netmdpi.com The inclusion or exclusion of exon 10 determines the production of tau protein isoforms with either four (4R) or three (3R) microtubule-binding repeats, and an imbalance in the 3R/4R ratio can lead to neurofibrillary degeneration. mdpi.com
CLK kinases, including CLK1 and CLK2, are key regulators of this splicing event. nih.govmdpi.com They phosphorylate SR proteins that in turn control the selection of splice sites on the tau pre-mRNA. mdpi.com Therefore, inhibition of CLK1 and CLK2 presents a potential therapeutic strategy for correcting the pathological splicing of tau. nih.govmdpi.com While the specific effects of this compound have not been detailed in published neurodegenerative disease models, its potent inhibitory action on CLK1 and CLK2 suggests it could modulate tau exon 10 splicing. The general principle has been explored with other CLK inhibitors, which have been shown to influence the production of tau isoforms. nih.gov Future research is needed to specifically investigate the impact of this compound on tau splicing in relevant cellular and preclinical models of tauopathy.
Regulation of Adipogenesis in Pre-Adipocyte Differentiation Models
Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a complex and highly regulated process involving cascades of gene expression and protein activity. glixxlabs.com CLK1 has been identified as a kinase involved in adipogenesis. kupdf.net The differentiation of pre-adipocytes is critical for the formation and maintenance of adipose tissue, and its dysregulation is linked to obesity and metabolic diseases.
Research has shown that the inhibition of CLK1 can have significant effects on adipocyte differentiation and function. For instance, studies using the inhibitor TG003 or siRNA-mediated knockdown of CLK1 in 3T3-L1 pre-adipocyte models have demonstrated that inhibiting CLK1 activity can block the formation of mature, lipid-filled adipocytes. kupdf.net Furthermore, inhibiting CLK1 in differentiated adipocytes has been shown to induce a "beiging" effect, where white adipocytes adopt characteristics of more metabolically active brown adipocytes, such as increased expression of UCP1 and PGC1α. nih.govkupdf.net This suggests that CLK1 inhibition could be a strategy to increase energy expenditure.
Currently, there are no specific published studies detailing the effects of this compound on the regulation of adipogenesis in pre-adipocyte differentiation models. However, given its potent inhibition of CLK1, it is plausible that this compound could exert similar effects, potentially blocking adipocyte differentiation or promoting the browning of white adipose tissue. This remains an area for future investigation to determine the specific impact of this compound on adipocyte biology.
Structural and Biophysical Insights into Clk Kinase-inhibitor Interactions
Comparative Structural Analysis of CLK Isoforms
The human CLK family comprises four isoforms (CLK1, CLK2, CLK3, CLK4) that, despite high sequence conservation in their kinase domains, exhibit distinct functional roles and inhibitor sensitivities. genecards.orgnih.gov Structural biology has been pivotal in uncovering the subtle architectural differences that govern these specificities. nih.gov
High-resolution crystal structures have been determined for the kinase domains of CLK1 and CLK3, often in complex with various inhibitors. nih.govsemanticscholar.orgnih.gov These structures reveal the canonical two-lobed protein kinase fold, where the N-terminal lobe primarily consists of β-strands and a key α-helix (αC), and the C-terminal lobe is largely helical. nih.gov The ATP-binding site is situated in the cleft between these lobes. nih.gov
Feature | CLK1 | CLK3 |
PDB Code (example) | 6KHD (in complex with CX-4945) utoronto.ca | 6KHF (in complex with CX-4945) utoronto.ca |
Active Site Size | Smaller, somewhat narrow nih.govsemanticscholar.org | Larger nih.gov |
Key Residue Difference | Valine at DFG-1 position discngine.com | Alanine at DFG-1 position discngine.com |
β-hairpin Insertion | Partially disordered loop nih.govsemanticscholar.org | Entirely flexible and not fully resolved nih.govsemanticscholar.org |
N/C Termini | Shorter N-terminus nih.govsemanticscholar.org | Longer C-terminus nih.govsemanticscholar.org |
The selectivity of inhibitors among CLK isoforms can often be attributed to subtle differences in the amino acid residues lining the ATP-binding pocket. nih.govdiscngine.com For instance, a comparative analysis of CLK1 and CLK3 bound to the inhibitor CX-4945 revealed that CLK1 has a narrower active site with a negatively charged patch, while CLK3 has a protruding lysine residue (Lys248) near the active site entrance. nih.govsemanticscholar.org
A critical element governing kinase activity and inhibitor binding is the DFG (Asp-Phe-Gly) motif, which marks the start of the activation loop. biorxiv.orgbiorxiv.org This motif can adopt multiple conformations, most notably "DFG-in" (active) and "DFG-out" (inactive). researchgate.netplos.org In the active DFG-in state, the aspartate coordinates magnesium for catalysis, while the phenylalanine points into a hydrophobic core. researchgate.net In the DFG-out state, these residues swap positions, a conformation often stabilized by type II inhibitors. plos.org
The residue immediately preceding the DFG motif (the DFG-1 position) is a key determinant of inhibitor selectivity between CLK1 and CLK3. discngine.com In CLK1, this position is occupied by a valine, whereas in CLK3 it is an alanine. discngine.com This single amino acid difference influences the binding mode of certain inhibitors, and mutating the alanine in CLK3 to a valine (A319V) can make its binding behavior resemble that of CLK1. discngine.com These differences in the DFG motif and surrounding residues are crucial for the rational design of isoform-selective CLK inhibitors. researcher.lifefrontiersin.org
Crystal Structures of CLK1 and CLK3 Kinase Domains
Computational Modeling of CLK1/2-IN-3 Binding
While specific computational studies detailing the binding of this compound are not extensively published in peer-reviewed literature, the methodologies for such analyses are well-established and have been applied to numerous other CLK inhibitors. mdpi.comnih.govsciensage.info These computational techniques are vital for predicting and analyzing protein-ligand interactions at an atomic level.
Molecular docking is a computational method used to predict the binding orientation of a ligand within a protein's active site. sciensage.inforesearchgate.net For an inhibitor like this compound, docking simulations into the crystal structures of CLK1 and CLK2 would be performed. These simulations would likely predict that the inhibitor forms crucial hydrogen bonds with the backbone atoms of the kinase hinge region, a common interaction for ATP-competitive inhibitors. mdpi.com For example, studies on other inhibitors have shown hydrogen bonds with residues like Leu244 in CLK1. mdpi.com The docking pose would also be stabilized by hydrophobic and van der Waals interactions with other residues in the ATP pocket, providing a structural hypothesis for the inhibitor's potent activity against CLK1 and CLK2. medchemexpress.com
To refine the static picture from docking and to assess the stability of the predicted binding pose, molecular dynamics (MD) simulations are employed. nih.govresearchgate.net An MD simulation of the this compound-kinase complex would model the movements of the protein and ligand over time (e.g., up to 500 nanoseconds). nih.govresearchgate.net Key analyses of the simulation trajectory would include:
Root Mean Square Deviation (RMSD): To confirm the stability of the protein structure and the ligand's binding pose throughout the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, such as the activation loop, and see how their flexibility is affected by inhibitor binding.
Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts over time, confirming the binding mode. mdpi.com
These simulations provide a dynamic view of the interaction and can reveal conformational changes or the role of water molecules in mediating the binding. mdpi.comnih.gov
Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are often performed on MD simulation trajectories to estimate the strength of the protein-ligand interaction. This method calculates the theoretical binding affinity (ΔG), which can be compared with experimental values like IC₅₀. The calculation also decomposes the total energy into contributions from different forces (e.g., electrostatic, van der Waals), offering insight into the primary drivers of binding.
Furthermore, simulations can uncover potential allosteric effects, where binding at the ATP site induces conformational changes in distant parts of the protein. portlandpress.com While this compound is understood to act by inhibiting SR protein phosphorylation, MD simulations could reveal if its binding allosterically affects other regions, such as substrate recognition sites, providing a more complete picture of its mechanism. portlandpress.comvulcanchem.com
Molecular Dynamics Simulations of Protein-Ligand Complexes
Design Principles for Selective CLK Inhibitors
The development of selective kinase inhibitors is a significant challenge in drug discovery, largely due to the high degree of conservation in the ATP-binding site across the human kinome. discngine.com Cdc2-like kinases (CLKs) are no exception, as the four human isoforms (CLK1, CLK2, CLK3, and CLK4) share highly similar structural features within their kinase domains. nih.gov Consequently, many inhibitors targeting this family exhibit activity across multiple isoforms or even related kinase families like the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). mdpi.com The primary strategy for inhibiting CLKs involves the design of ATP-mimetic small molecules that occupy the ATP-binding pocket. nih.gov Achieving selectivity, therefore, relies on exploiting subtle differences in the amino acid composition and conformational flexibility of this pocket among the CLK isoforms.
Exploiting Unique Residues for Isoform Selectivity
A key strategy for designing selective CLK inhibitors involves targeting unique amino acid residues that differ between the isoforms. acs.org A particularly significant variation within the CLK family occurs at the position immediately preceding the highly conserved DFG motif, known as DFG-1. discngine.comacs.org In CLK1, CLK2, and CLK4, this position is occupied by a bulky valine residue, whereas CLK3 features a smaller alanine at the equivalent position. acs.org
This difference in the size of the DFG-1 residue creates an opportunity for rational inhibitor design. acs.org The presence of the larger valine in CLK1/2/4 restricts the "back pocket" of the ATP-binding site, and inhibitors can be designed to form tight interactions with this residue. acs.org This often leads to non-canonical binding modes that are highly potent for CLK1, CLK2, and CLK4, while showing significantly reduced affinity for CLK3, which lacks the bulky anchor point. acs.orgresearchgate.net
The functional significance of the DFG-1 residue has been validated through structural biology and site-directed mutagenesis studies. Crystal structures of CLK1 in complex with various inhibitors reveal that diverse chemical scaffolds can achieve selectivity by interacting with the DFG-1 valine. acs.org Furthermore, experiments mutating the key residue in CLK1 (V324A) resulted in a loss of inhibitor binding, while the corresponding mutation in CLK3 (A319V) led to a gain in inhibitor affinity. discngine.comacs.org These findings confirm that the DFG-1 residue acts as a critical selectivity filter. acs.org This principle allows for the development of inhibitors that can distinguish between highly homologous CLK family members, a crucial step toward creating targeted therapeutic agents. discngine.comacs.org
Kinase Isoform | DFG-1 Residue | Reference |
---|---|---|
CLK1 | Valine (V324) | acs.org |
CLK2 | Valine | acs.org |
CLK3 | Alanine (A319) | discngine.comacs.org |
CLK4 | Valine | acs.org |
Development of Novel Scaffolds and Structure-Activity Relationships (SAR)
The pursuit of selective CLK inhibitors has led to the discovery and optimization of diverse chemical scaffolds beyond initial hits. Through screening and rational design, researchers have identified several classes of compounds, including this compound, that demonstrate potent and selective inhibition of CLK isoforms. These efforts are crucial for developing tool compounds to study CLK biology and for advancing potential therapeutic candidates. nih.govplos.org
This compound (also referred to as Cpd-3) is a potent inhibitor identified for its activity against CLK1 and CLK2. nih.govmedchemexpress.com It was developed as part of a series of compounds designed to modulate pre-mRNA splicing. nih.govplos.org this compound exhibits significant selectivity for CLK1 and CLK2 over the related SRPK family of splicing kinases. medchemexpress.com In cellular assays, treatment with the compound reduces the phosphorylation of endogenous SR proteins, alters the splicing of key genes like RPS6KB1 (S6K), and suppresses the growth of cancer cell lines. plos.orgmedchemexpress.com The correlation between its CLK inhibitory activity and its cellular effects on splicing and growth suggests that its anti-proliferative action is driven by the inhibition of CLK kinases. nih.govplos.org
Beyond this specific inhibitor, research has uncovered several other novel scaffolds with promising activity against the CLK family:
Benzobisthiazoles : Identified through a screening campaign, the benzobisthiazole scaffold was a previously unreported chemotype for kinase inhibitors. acs.orgnih.govnih.gov These compounds show promise, though further structure-activity relationship (SAR) studies are required to optimize their isoform selectivity. acs.org
7H-pyrrolo[2,3-d]pyrimidines : This class includes the potent and orally available inhibitor T-025. embopress.org Co-crystal structure analysis revealed that T-025 binds in the ATP-binding site of CLK2, where it interacts with hinge region residues Glu244 and Leu246. embopress.org It is a highly selective inhibitor of CLK and DYRK family kinases. embopress.org
Furo[3,2-b]pyridines : Derivatives based on this scaffold have been identified as highly potent and selective inhibitors of CLK1, CLK2, and CLK4. researchgate.netmdpi.com Their selectivity profile is consistent with the strategy of targeting the DFG-1 valine residue. researchgate.net
Quinazolines : Extensive SAR studies on the quinazoline-based inhibitor DB18 have demonstrated that the scaffold can be modified in various ways to produce potent and highly selective inhibitors of CLK1, CLK2, and CLK4, with much lower activity against CLK3 and DYRK1A. mdpi.com The derivative 12g, for instance, showed an IC50 of 4 nM against CLK1. mdpi.com
Leucettines : Derived from the marine sponge alkaloid Leucettamine B, this family of 2-aminoimidazolin-4-ones has been developed as inhibitors of both CLK and DYRK kinases. nih.gov
Pyrrolopyrimidines : This chemical class yielded the compound CC-671, a potent dual inhibitor of CLK2 and TTK that has shown efficacy in preclinical cancer models. aacrjournals.org
The development of these varied scaffolds highlights the ongoing effort to create a diverse arsenal of CLK inhibitors. Each new class provides unique insights into the structural requirements for potent and selective inhibition, paving the way for the design of next-generation chemical probes and therapeutics. mdpi.com
Compound | Scaffold Class | CLK1 (IC50/Kd) | CLK2 (IC50/Kd) | CLK3 (IC50/Kd) | CLK4 (IC50/Kd) | Reference |
---|---|---|---|---|---|---|
This compound (Cpd-3) | Not Specified | 1.1 nM (IC50) | 2.1 nM (IC50) | - | - | medchemexpress.com |
T-025 | 7H-pyrrolo[2,3-d]pyrimidine | 4.8 nM (Kd) | 0.096 nM (Kd) | 6.5 nM (Kd) | 0.61 nM (Kd) | embopress.org |
DB18 | Quinazoline | ~10-20 nM (IC50) | ~10-20 nM (IC50) | Low Affinity | ~10-20 nM (IC50) | mdpi.com |
12g | Quinazoline | 4 nM (IC50) | 28 nM (IC50) | 339 nM (IC50) | 55 nM (IC50) | mdpi.com |
TG003 | Pyrimido-diazepine | Inhibits | - | - | Inhibits | nih.gov |
Q & A
Q. What are the primary biochemical targets of CLK1/2-IN-3, and how can researchers validate target engagement in cellular models?
this compound selectively inhibits CLK1 (IC50 = 1.1–5 nM) and CLK2 (IC50 = 2.1–42 nM) with minimal activity against SRPK isoforms (IC50 >130 nM) . To validate target engagement:
- Perform kinase activity assays using recombinant CLK1/2 proteins.
- Quantify phosphorylation levels of SR proteins (e.g., SRSF1/2) via Western blotting, as this compound reduces endogenous phospho-SR protein levels .
- Monitor downstream effects, such as S6K pre-mRNA splicing changes, using qRT-PCR .
Q. What standard assays are recommended to evaluate this compound’s inhibitory activity and anti-proliferative effects?
- In vitro kinase assays : Use ATP concentration gradients to measure IC50 values for CLK1/2 and related kinases (e.g., SRPKs) .
- Cell viability assays : Employ MTT or CellTiter-Glo in cancer cell lines (e.g., T24 bladder cancer) to assess anti-proliferative activity .
- Splicing analysis : Use RNA-seq or RT-PCR to detect alternative splicing events induced by CLK1/2 inhibition .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s off-target effects and kinase selectivity in complex biological systems?
- Kinome-wide profiling : Utilize platforms like KinomeScan to evaluate inhibition across 400+ kinases .
- Rescue experiments : Overexpress CLK1/2 in cell models to confirm phenotype reversal (e.g., restored proliferation or splicing patterns) .
- Proteomic analysis : Combine SILAC labeling with phosphoproteomics to identify non-CLK1/2 targets affected by treatment .
Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in animal models to identify bioavailability limitations .
- Tumor microenvironment (TME) considerations : Assess hypoxia or stromal interactions that may alter drug efficacy in vivo .
- Genetic validation : Use CLK1/2 knockout models to isolate compound-specific effects from off-target outcomes .
Q. How can this compound be integrated into combination therapy studies to enhance anticancer efficacy?
- Synergy screening : Pair this compound with DNA damage agents (e.g., cisplatin) or PARP inhibitors and calculate combination indices (e.g., Chou-Talalay method) .
- Transcriptomic profiling : Perform RNA-seq post-treatment to identify co-regulated pathways (e.g., cell cycle checkpoints) for rational drug pairing .
- Resistance modeling : Generate resistant cell lines via chronic low-dose exposure to study compensatory pathways (e.g., SRPK upregulation) .
Methodological Best Practices
- Reproducibility : Document compound purity (>95% by HPLC), storage conditions (-80°C in DMSO), and batch-to-batch variability in supplementary materials .
- Data reporting : Include raw kinase assay data, dose-response curves, and statistical analyses (e.g., ANOVA with Tukey’s post hoc test) to support conclusions .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including tumor burden limits and humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.